LacCer as Obligate Biosynthetic Precursor: KM Comparison with GM3 Synthase Substrate Specificity
Lactosylceramide is the sole and obligate precursor for the biosynthesis of GM3 ganglioside and all downstream complex gangliosides. The enzyme GM3 synthase (CMP-NeuAc:LacCer α2-3 sialyltransferase) displays high substrate specificity for LacCer, with an apparent Km of 80 μM for lactosylceramide [1]. In contrast, this enzyme shows negligible activity toward alternative glycolipid substrates including glucosylceramide (GlcCer), galactosylceramide (GalCer), or higher-order neutral GSLs, confirming that LacCer is the non-substitutable entry point into ganglioside biosynthesis [1].
| Evidence Dimension | Enzyme substrate specificity (Km) for GM3 synthase |
|---|---|
| Target Compound Data | Km = 80 μM |
| Comparator Or Baseline | Glucosylceramide (GlcCer), galactosylceramide (GalCer), and other glycolipids: no detectable activity as substrates |
| Quantified Difference | Km = 80 μM for LacCer vs. no measurable activity for comparators |
| Conditions | Rat brain GM3 synthase assay; CMP-NeuAc cosubstrate at 210 μM Km |
Why This Matters
Researchers requiring reliable GM3 or complex ganglioside synthesis must procure authentic LacCer as the exclusive precursor; substitution with GlcCer or GalCer yields no product formation.
- [1] Melkerson-Watson LJ, Sweeley CC. Purification and characterization of CMP-N-acetylneuraminic acid:lactosylceramide (alpha 2-3) sialyltransferase (GM3-synthase) from rat brain. J Biol Chem. 1993;268(35):26373-26379. View Source
